tert-butyl 4-[({[3-(thiophen-2-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[2-oxo-2-[(3-thiophen-2-ylpyrazin-2-yl)methylamino]ethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-21(2,3)28-20(27)25-10-6-15(7-11-25)13-18(26)24-14-16-19(23-9-8-22-16)17-5-4-12-29-17/h4-5,8-9,12,15H,6-7,10-11,13-14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXLBNGECHCLSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCC2=NC=CN=C2C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the HTH-type transcriptional regulator EthR . This protein is found in Mycobacterium tuberculosis, and plays a crucial role in the regulation of gene expression.
Biological Activity
tert-butyl 4-[({[3-(thiophen-2-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate, with CAS number 2034313-04-5, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly against Mycobacterium tuberculosis (M. tuberculosis). This article explores the compound's biological activity, mechanism of action, and relevant case studies.
- Molecular Formula : C₁₆H₂₁N₃O₃S
- Molecular Weight : 335.421 g/mol
- IUPAC Name : tert-butyl 4-[2-oxo-2-[(3-thiophen-2-ylpyrazin-2-yl)methylamino]ethyl]piperidine-1-carboxylate
The primary target of this compound is the HTH-type transcriptional regulator EthR in M. tuberculosis. EthR plays a crucial role in the regulation of genes involved in the bacterium's response to ethionamide, an important anti-tubercular drug. The interaction with EthR modulates its activity, potentially enhancing the efficacy of existing treatments for tuberculosis by disrupting the bacterium's resistance mechanisms .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an anti-tubercular agent. The following table summarizes key findings regarding its biological effects:
Study on Anti-tubercular Activity
A study evaluated the anti-tubercular efficacy of various compounds, including this compound. The results indicated that this compound demonstrated significant inhibitory concentrations against M. tuberculosis H37Ra, with IC₅₀ values ranging from 1.35 to 2.18 μM for the most active derivatives .
Neuroprotective Effects
In vitro studies have shown that related compounds can protect astrocytes from amyloid beta-induced toxicity, suggesting potential neuroprotective effects relevant to neurodegenerative diseases like Alzheimer's. The compound demonstrated a moderate protective effect against astrocyte cell death induced by Aβ 1-42 peptides, indicating its potential for broader therapeutic applications beyond tuberculosis .
Chemical Reactions Analysis
Protection and Functionalization of the Piperidine Core
The piperidine ring is protected as a tert-butyl carbamate (Boc group), a common strategy to prevent undesired reactions at the nitrogen during subsequent steps . Key reactions include:
-
Boc Protection :
Piperidine reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to form tert-butyl piperidine-1-carboxylate. This step ensures regioselective functionalization at the 4-position of the piperidine . -
Alkylation at the 4-Position :
The Boc-protected piperidine undergoes alkylation at the 4-position using bromoacetyl bromide or ethyl bromoacetate. For example:Hydrolysis of the ester (using NaOH/EtOH) yields the carboxylic acid intermediate .
Formation of the Carbamoylmethyl Linker
The carboxylic acid is activated (e.g., via thionyl chloride to form the acyl chloride) and coupled to the amine group of [3-(thiophen-2-yl)pyrazin-2-yl]methanamine to form the carbamoyl bond:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | SOCl₂, reflux, 2h | 85–90% | |
| Amide Coupling | HATU, DIPEA, DMF, rt, 12h | 65–75% |
The reaction proceeds as:
Key Reaction Data and Optimization
Critical parameters for high yields and purity:
Stability and Functional Group Compatibility
-
The Boc group is stable under basic and weakly acidic conditions but cleaved by TFA or HCl/dioxane .
-
The thiophene moiety is susceptible to electrophilic substitution, necessitating mild conditions during coupling .
Comparative Analysis of Analogous Compounds
Compounds with similar scaffolds exhibit the following reactivity trends:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural similarities and differences between the target compound and key analogs from the literature:
Key Observations:
- Core Structure: Piperidine vs. Piperazine derivatives (e.g., KuSaSch093) often exhibit enhanced water solubility compared to piperidine analogs .
- Linker Chemistry : The carbamoylmethyl group in the target compound may improve metabolic stability over ether or direct amide linkers (e.g., CAS 1289385-77-8) .
- Heterocyclic Substituents : Thiophen-2-yl (target) vs. thiadiazole (EP 3768669 B1) : Thiophene enhances π-π stacking, while thiadiazole offers hydrogen-bond acceptor sites.
Physicochemical Properties
Preparation Methods
Key Reaction:
Conditions :
The Boc group stabilizes the amine during subsequent reactions, ensuring regioselective functionalization at the 4-position.
Introduction of the Carbamoylmethyl Group
The carbamoylmethyl moiety is introduced via amide coupling between the carboxylic acid intermediate and a primary amine. This step employs coupling agents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
Procedure:
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Activation : The carboxylic acid (1 eq) is activated with TBTU (1 eq) and DIPEA (5 eq) in DMF at room temperature for 15 minutes.
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Coupling : The activated ester reacts with [3-(thiophen-2-yl)pyrazin-2-yl]methylamine (1 eq) in DMF for 16 hours.
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Work-up : The crude product is precipitated with water, filtered, and purified via column chromatography.
Yield : >90% (estimated based on analogous reactions).
Synthesis of [3-(Thiophen-2-yl)Pyrazin-2-yl]Methylamine
The side chain 3-(thiophen-2-yl)pyrazin-2-yl]methylamine is synthesized through a cross-coupling reaction between pyrazine and thiophene derivatives, followed by reductive amination.
Step 1: Suzuki-Miyaura Coupling
Conditions :
Step 2: Bromination and Amination
-
Bromination : The pyrazine is brominated at the 2-position using NBS (N-Bromosuccinimide) under radical conditions.
-
Amination : The brominated intermediate undergoes amination with methylamine in the presence of a Cu catalyst.
Final Amide Coupling and Purification
The piperidine-carboxylic acid intermediate is coupled with the synthesized amine side chain using TBTU/DIPEA in DMF. The Boc group remains intact throughout the reaction, ensuring stability.
Characterization Data:
-
LC-MS : Expected [M+H]⁺ ≈ 462.2 (calculated for C₂₄H₂₈N₄O₃S).
-
¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 2.75–3.10 (m, 4H, piperidine), 4.30 (s, 2H, CH₂CONH), 7.20–8.50 (m, 5H, thiophene/pyrazine).
Optimization and Challenges
-
Side Reactions : Over-alkylation during piperidine functionalization is mitigated by using stoichiometric Boc₂O.
-
Purification : Silica gel chromatography (EtOAc/Hexane) resolves unreacted starting materials and byproducts.
-
Scale-up : Reactions are conducted under nitrogen to prevent oxidation of thiophene .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer: The synthesis involves multi-step organic transformations:
Core piperidine intermediate : Start with tert-butyl piperidine-1-carboxylate derivatives (e.g., tert-butyl 4-methylpiperazine-1-carboxylate) and introduce functional groups via nucleophilic substitution or coupling reactions .
Pyrazine-thiophene moiety : Prepare 3-(thiophen-2-yl)pyrazine-2-carbaldehyde via Suzuki-Miyaura coupling between pyrazine boronic esters and thiophene halides.
Carbamoyl linkage : React the aldehyde with a primary amine (e.g., glycine methyl ester) under reductive amination conditions (NaBHCN, methanol) to form the carbamoyl methyl bridge .
Final coupling : Use peptide coupling reagents (EDC/HOBt) to link the piperidine and pyrazine-thiophene moieties.
Key Optimization : Yield improvements (e.g., 45% isolated yield) are achieved via column chromatography (hexanes/EtOAc with 0.25% EtN) and Trisamine silica purification .
Q. How can purity and structural integrity be validated during synthesis?
Methodological Answer:
- Chromatography : Use TLC (silica GF) with UV visualization and column chromatography (hexanes/EtOAc gradients) .
- Spectroscopy :
- H/C NMR : Confirm piperidine (δ ~3.5 ppm, N–CH), tert-butyl (δ ~1.4 ppm), and thiophene aromatic protons (δ ~7.2 ppm) .
- HRMS : Verify molecular ion ([M+H]) matching the theoretical mass (±0.001 Da).
- HPLC : Purity >95% using C18 columns (acetonitrile/water + 0.1% TFA) .
Q. What solvents and conditions are recommended for solubility and stability studies?
Methodological Answer:
- Solubility : Test in DMSO (stock solutions), methanol, and dichloromethane. Aqueous solubility can be enhanced via co-solvents (e.g., 10% PEG-400) .
- Stability :
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Toxicity : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). First aid includes rinsing exposed skin/eyes with water for 15 minutes .
- Waste disposal : Neutralize with dilute NaOH before incineration .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane).
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer.
- Refinement : Apply SHELXL for structure solution and refinement. Key parameters: R < 0.05, wR < 0.15 .
- Output : Confirm bond angles (e.g., piperidine chair conformation) and intermolecular interactions (H-bonding with carbonyl groups) .
Q. What computational methods predict this compound’s pharmacokinetic and electronic properties?
Methodological Answer:
- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to compute HOMO-LUMO gaps (e.g., ~4.2 eV) and electrostatic potential maps (identify nucleophilic regions near thiophene) .
- ADMET prediction : SwissADME estimates LogP ~2.8 (moderate lipophilicity) and CYP450 inhibition potential.
- Molecular docking : AutoDock Vina screens against targets (e.g., kinase enzymes) with binding affinity ≤ –8.0 kcal/mol .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace thiophene with furan or phenyl groups) and assess changes in activity .
- Biological assays :
- Kinase inhibition : Test at 10 µM in a panel of 50 kinases (IC determination via fluorescence polarization).
- Cellular toxicity : MTT assay in HEK293 cells (CC > 100 µM indicates low cytotoxicity) .
Example SAR Finding : Pyrazine-thiophene hybrids show 5× higher potency than pyridine analogs due to enhanced π-π stacking .
Q. What analytical techniques characterize degradation pathways under stress conditions?
Methodological Answer:
- Forced degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and UV light (254 nm) for 24h .
- LC-MS/MS : Identify major degradation products (e.g., tert-butyl ester hydrolysis to carboxylic acid, m/z +18 Da).
- Kinetic analysis : Plot degradation rate (k) vs. pH to determine stability thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
